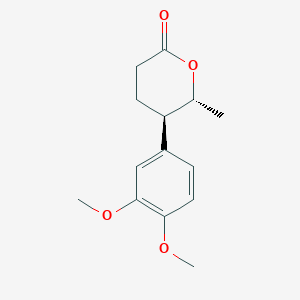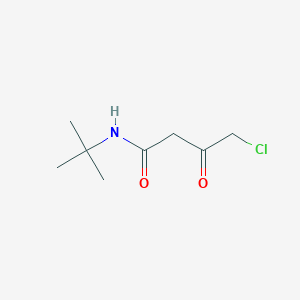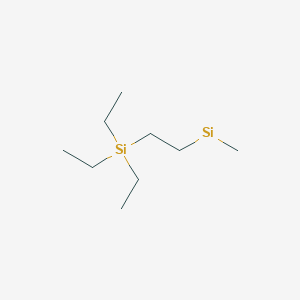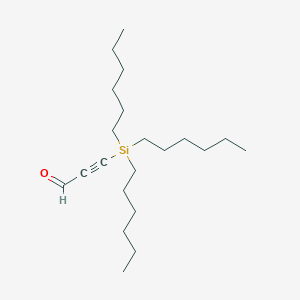
3-(Trihexylsilyl)prop-2-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Trihexylsilyl)prop-2-ynal is a chemical compound with the molecular formula C21H40OSi. It is characterized by the presence of a trihexylsilyl group attached to a prop-2-ynal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Trihexylsilyl)prop-2-ynal typically involves the reaction of a suitable alkyne with a trihexylsilyl reagent. One common method involves the use of 3-bromo-1-(trihexylsilyl)prop-1-yne as a starting material, which undergoes a series of reactions to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and reagents such as sodium selenide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-(Trihexylsilyl)prop-2-ynal can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trihexylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
3-(Trihexylsilyl)prop-2-ynal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 3-(Trihexylsilyl)prop-2-ynal involves its interaction with various molecular targets. The trihexylsilyl group can influence the reactivity and stability of the compound, making it a versatile intermediate in chemical reactions. The pathways involved often include nucleophilic addition or substitution, depending on the specific reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trimethylsilyl)prop-2-ynal: Similar in structure but with a trimethylsilyl group instead of a trihexylsilyl group.
3-(Triethylsilyl)prop-2-ynal: Contains a triethylsilyl group, offering different reactivity and properties.
3-(Triphenylsilyl)prop-2-ynal: Features a triphenylsilyl group, which can significantly alter its chemical behavior.
Uniqueness
3-(Trihexylsilyl)prop-2-ynal is unique due to the bulkiness and hydrophobic nature of the trihexylsilyl group. This can influence its solubility, reactivity, and interactions with other molecules, making it distinct from its smaller or more rigid counterparts .
Propiedades
Número CAS |
651038-78-7 |
|---|---|
Fórmula molecular |
C21H40OSi |
Peso molecular |
336.6 g/mol |
Nombre IUPAC |
3-trihexylsilylprop-2-ynal |
InChI |
InChI=1S/C21H40OSi/c1-4-7-10-13-18-23(21-16-17-22,19-14-11-8-5-2)20-15-12-9-6-3/h17H,4-15,18-20H2,1-3H3 |
Clave InChI |
DWLVLUKXNZYCKB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC[Si](CCCCCC)(CCCCCC)C#CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


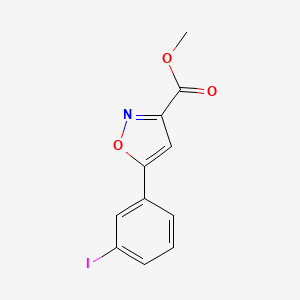
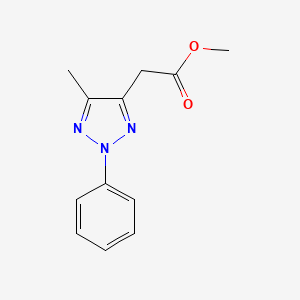
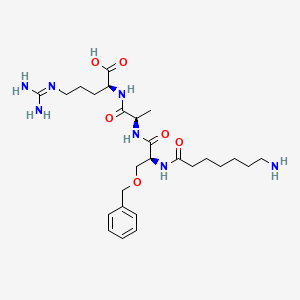
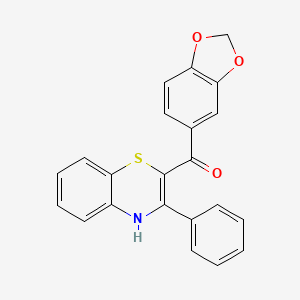
![3-[2-(Benzyloxy)phenyl]propane-1,2-diol](/img/structure/B12591315.png)
![2-[(6-Chloro-2-phenyl-4-quinazolinyl)sulfanyl]-N-propylacetamide](/img/structure/B12591322.png)
![Acetamide,2-[(1,4,5,6,7,8-hexahydro-7-methyl-4-oxo[1]benzothieno[2,3-D]pyrimidin-2-YL)thio]-N,N-bis(isopropyl)-](/img/structure/B12591329.png)
